N1-环己基-N2-((3-((4-甲氧基苯基)磺酰基)-1,3-噁唑环己-2-基)甲基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzenesulfonamide” is a complex organic molecule. It contains several functional groups including an ethylsulfonyl group, a tetrahydroisoquinoline group, and a difluorobenzenesulfonamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroisoquinoline group suggests a cyclic structure, while the ethylsulfonyl and difluorobenzenesulfonamide groups would add complexity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the sulfonyl group could undergo reduction reactions, while the isoquinoline group might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of polar sulfonyl and amide groups might increase its solubility in polar solvents .科学研究应用
抗癌活性
Cumaoğlu 等人 (2015) 进行的一项研究重点关注含磺酰胺片段的化合物的合成,包括类似于 N-(2-(乙基磺酰基)-1,2,3,4-四氢异喹啉-7-基)-2,4-二氟苯磺酰胺的变化。评估了这些化合物对各种癌细胞系的体外抗癌活性。这些化合物显示出细胞增殖显着减少并诱导促凋亡基因的 mRNA 表达,表明在癌症治疗中具有潜在用途 (Cumaoğlu 等人,2015)。
酶抑制
Hidaka 等人 (1984) 描述了异喹啉磺酰胺衍生物的开发,它们是各种蛋白激酶的有效抑制剂。这些化合物,包括那些在结构上与 N-(2-(乙基磺酰基)-1,2,3,4-四氢异喹啉-7-基)-2,4-二氟苯磺酰胺相关的化合物,显示出对 cAMP 依赖性和 cGMP 依赖性蛋白激酶的显着抑制作用,表明它们作为治疗涉及激酶活性失调疾病的治疗剂的潜力 (Hidaka 等人,1984)。
神经药理学
Chijiwa 等人 (1989) 合成了酪蛋白激酶 I 的选择性抑制剂 N-(2-氨基乙基)-5-氯异喹啉-8-磺酰胺,该抑制剂衍生自与 N-(2-(乙基磺酰基)-1,2,3,4-四氢异喹啉-7-基)-2,4-二氟苯磺酰胺相似的化学结构。发现这种抑制剂对酪蛋白激酶 I 具有显着影响,酪蛋白激酶 I 是一种与各种神经过程有关的酶,表明在神经药理学和神经疾病研究中具有潜在应用 (Chijiwa 等人,1989)。
潜在的治疗应用
Grunewald 等人 (2005) 研究了在结构上与 N-(2-(乙基磺酰基)-1,2,3,4-四氢异喹啉-7-基)-2,4-二氟苯磺酰胺相关的化合物,重点关注它们对苯乙醇胺 N-甲基转移酶 (PNMT) 的抑制作用。研究发现,这些化合物具有很高的 PNMT 抑制效力和选择性,表明在与 PNMT 酶活性相关的疾病中具有潜在的治疗应用 (Grunewald 等人,2005)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O4S2/c1-2-26(22,23)21-8-7-12-3-5-15(9-13(12)11-21)20-27(24,25)17-6-4-14(18)10-16(17)19/h3-6,9-10,20H,2,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAGJNFNVZLKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。